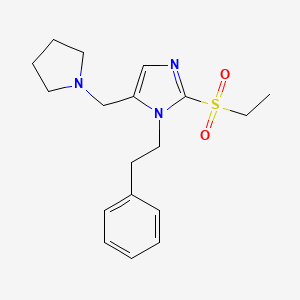![molecular formula C21H23ClN2O2 B6076903 (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone, also known as Ketamine, is a widely used anesthetic agent that has been in use for over 50 years. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have a wide range of therapeutic applications.
Wirkmechanismus
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone acts as a non-competitive NMDA receptor antagonist, which results in the inhibition of glutamate neurotransmission. This inhibition leads to a decrease in the activity of the prefrontal cortex, which is associated with mood regulation and cognitive function. (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone also has an effect on other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects:
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to have a rapid onset of action, with effects observed within minutes of administration. It has a short half-life of approximately 2 hours and is metabolized in the liver. (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is associated with synaptic plasticity and neuroprotection. It has also been shown to increase the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of protein synthesis and cellular growth.
Vorteile Und Einschränkungen Für Laborexperimente
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been widely used in preclinical research due to its rapid onset of action and its ability to induce a state of dissociation in animals. However, there are limitations to the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in lab experiments, including its potential for abuse and its effects on the cardiovascular system.
Zukünftige Richtungen
There are several potential future directions for the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in research. One area of interest is its potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is interest in the development of new analogs of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone that may have improved therapeutic potential.
In conclusion, (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone is a widely used anesthetic agent that has shown potential for the treatment of various psychiatric and neurological disorders. Its mechanism of action involves the inhibition of glutamate neurotransmission, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several potential future directions for the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in research.
Synthesemethoden
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone is synthesized through the reaction of 2-chlorobenzonitrile with cyclohexanone in the presence of sodium amide, followed by reduction with sodium borohydride. The resulting product is then reacted with 3-dimethylaminophenyl magnesium bromide to produce (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone.
Wissenschaftliche Forschungsanwendungen
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been extensively studied for its therapeutic potential in the treatment of various psychiatric and neurological disorders, including depression, anxiety, post-traumatic stress disorder, and chronic pain. It has also been used as an anesthetic agent in both humans and animals. In addition, (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to have potential in the treatment of addiction and alcoholism.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-23(2)19-10-4-7-16(13-19)21(26)24-11-5-8-17(14-24)20(25)15-6-3-9-18(22)12-15/h3-4,6-7,9-10,12-13,17H,5,8,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBEDVRBDTJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B6076834.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)



![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)
![2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)
![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)
